Bilorphin
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H43N5O5 |
|---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C30H43N5O5/c1-16(2)25(29(39)33-24(27(32)37)14-20-10-8-7-9-11-20)35-30(40)26(17(3)4)34-28(38)23(31)15-22-18(5)12-21(36)13-19(22)6/h7-13,16-17,23-26,36H,14-15,31H2,1-6H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26+/m1/s1 |
InChI Key |
IYNDNOATOVLHNV-POTDNYQPSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)C)O |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Bilorphin and Its Analogues
Design and Synthesis of Bilorphin from Bilaid Templates.
This compound (Dmt-D-Val-Val-D-Phe-NH₂) is derived from the naturally occurring peptide Bilaid C (Tyr-D-Val-Val-D-Phe). pnas.orgnih.gov The bilaids are a family of three tetrapeptides (Bilaid A, B, and C) characterized by an unusual alternating LDLD chirality in their amino acid sequence. pnas.orgresearchgate.net Bilaid C served as the template for the design of this compound. pnas.orgnih.gov
The synthesis of this compound involves building upon this natural tetrapeptide structure. While the specific detailed synthetic route for this compound from bilaid templates is not extensively detailed in the provided snippets, the general approach in peptide synthesis involves coupling amino acids in a specific sequence to form the peptide chain. The modification from the Bilaid C template involves replacing the N-terminal tyrosine (Tyr) residue with 2',6'-dimethyltyrosine (Dmt). pnas.orgnih.gov This modification is a key aspect of the rational design process aimed at enhancing activity and bias.
Initial bilaid analogs with different stereochemical configurations (LDLD, LLDD, DDLL, or LLLL) were synthesized and screened for their activity at the human MOPr. nih.gov These studies revealed that configurations other than the natural LDLD were generally inactive, highlighting the importance of the specific stereochemistry found in the bilaids for MOPr activity. nih.gov
Rational Chemical Modification Strategies.
Rational chemical modification strategies in the development of this compound focused on improving its potency and achieving the desired G protein bias. The replacement of the N-terminal tyrosine in Bilaid C with Dmt was a crucial modification. pnas.orgnih.gov This alteration contributed to this compound being a potent and selective MOPr agonist with significant G protein bias. pnas.orgresearchgate.net
Rational design principles and structure-activity relationships are fundamental in medicinal chemistry to refine molecules for therapeutic efficacy and minimize side effects. researchgate.net In the context of opioid peptides, various synthetic strategies have been employed to improve pharmacokinetic properties, including cyclization, replacement with D-amino acids or N-methylated amino acids, stapling, lipidation, and glycosylation. nih.gov These efforts aim to enhance stability and bioavailability compared to parent endogenous opioid peptides. nih.gov
Structure-Activity Relationship (SAR) Studies Guiding this compound Development.
Structure-Activity Relationship (SAR) studies played a vital role in guiding the development of this compound from the initial bilaid templates. pnas.orgresearchgate.net By synthesizing and testing a series of related analogs, researchers were able to understand how structural changes affected activity at the MOPr. pnas.org
Initial SAR studies on bilaid analogs with varying stereochemistry demonstrated the importance of the LDLD configuration for MOPr activity. nih.gov Further SAR studies led to the identification of this compound as a potent and selective MOPr agonist. pnas.orgresearchgate.net The significant G protein bias observed with this compound, in contrast to the β-arrestin bias typically seen with natural product opioid peptides, was a key finding from these studies. pnas.orgnih.gov Molecular dynamics simulations of this compound bound to the MOPr have provided insights into the distinct interactions and receptor conformations that may underlie its G protein bias compared to strongly arrestin-biased peptides like endomorphin-2. pnas.orgresearchgate.net
Development of this compound Analogues for Enhanced Pharmacological Profiles.
While this compound demonstrated promising in vitro activity and G protein bias, it was found to be systemically inactive after subcutaneous or intravenous administration. nih.gov This highlighted the need for the development of analogues with improved pharmacokinetic properties, particularly enhanced bioavailability and the ability to cross biological barriers. pnas.orgnih.govnih.gov
Glycosylation Strategies for Improved Systemic Efficacy (e.g., Bilactorphin).
Glycosylation has emerged as a successful strategy to improve the systemic and oral activity of this compound. pnas.orgresearchgate.netnih.govnih.govnih.govguidetopharmacology.orgresearchgate.netnih.govasceptasm.com Coupling a sugar moiety, specifically L-Ser(β-Lac), to the C-terminus of this compound resulted in the glycosylated analog, bilactorphin. pnas.orgnih.govresearchgate.net
Bilactorphin demonstrated efficacious analgesia after both subcutaneous and oral administration, with potency similar to that of morphine in vivo. pnas.orgresearchgate.netnih.govnih.govasceptasm.com This significant improvement in systemic efficacy is attributed to the glycosylation, which can enhance membrane permeability and metabolic stability. pnas.orgnih.gov Although bilactorphin showed increased internalization and β-arrestin recruitment compared to this compound, it still retained potent partial opioid agonist activity for G proteins in cellular assays. pnas.org
Other Chemical Modifications for Modulating Bioavailability.
Besides glycosylation, other chemical modification strategies can be employed to modulate the bioavailability of peptide-based drug candidates like this compound. These strategies are generally aimed at improving properties such as proteolytic stability, lipophilicity, and permeability across biological membranes, including the blood-brain barrier (BBB). nih.govnih.gov
While the provided information specifically highlights glycosylation as the primary successful strategy for this compound, general approaches in peptide medicinal chemistry for enhancing bioavailability include cyclization, incorporation of D-amino acids or N-methylated amino acids, stapling, and lipidation. nih.gov These modifications can influence a peptide's susceptibility to enzymatic degradation, its interaction with cell membranes, and its transport across biological barriers. nih.govnih.gov The goal is to achieve a favorable pharmacokinetic profile that allows the compound to reach its target site at sufficient concentrations to exert a therapeutic effect.
Pharmacological Characterization of Bilorphin at the Mu Opioid Receptor
MOPr Agonist Activity and Binding Affinity.
Bilorphin demonstrates significant agonist activity at the human mu-opioid receptor (hMOPr). Its interaction with the receptor has been characterized through quantitative ligand-receptor interaction studies and assessment of its functional efficacy in downstream signaling pathways.
Quantitative Ligand-Receptor Interaction Studies (e.g., Ki values).
Competitive binding studies using the hMOPr agonist [³H]DAMGO have been employed to determine the binding affinity of this compound. This compound binds to the hMOPr with high affinity, exhibiting a Ki value of 1.1 nM. pnas.orgnih.govbioaustralis.commicrobialscreening.comworktribe.com This indicates a strong interaction with the receptor binding site. Furthermore, this compound demonstrates considerable selectivity for the hMOPr over other opioid receptor subtypes, showing a Ki of 190 nM for the human delta-opioid receptor (hDOPr) and 770 nM for the human kappa-opioid receptor (hKOPr). pnas.org This represents nearly 200-fold selectivity over hDOPr and 700-fold selectivity over hKOPr. pnas.org
| Receptor Subtype | Ki (nM) | Selectivity Fold (vs hMOPr) |
| hMOPr | 1.1 | - |
| hDOPr | 190 | ~200 |
| hKOPr | 770 | ~700 |
Functional Efficacy in G Protein Signaling Pathways (e.g., cAMP inhibition, G protein activation).
This compound acts as an agonist at the MOPr, effectively activating G protein signaling pathways. One key measure of MOPr activation via G proteins is the inhibition of forskolin-stimulated cAMP formation. This compound has been shown to inhibit cAMP formation, indicating its ability to couple to and activate inhibitory G proteins (Gi/o) downstream of the MOPr. pnas.orgnih.gov
Functional activity has also been assessed through patch-clamp recordings of G protein-activated, inwardly rectifying potassium channel (GIRK) currents in rat locus coeruleus (LC) neurons, which naturally express MOPr. pnas.org this compound acted as an agonist with potency greater than morphine in this assay. pnas.org Its effects on GIRK channels were completely reversed by the selective MOPr antagonist CTAP, confirming that its action is mediated through MOPr. pnas.org
The relative intrinsic efficacy of this compound to activate G proteins (GGIRK) has been reliably determined. pnas.org When normalized to the maximum response of the natural agonist Methionine5-enkephalin (Met-enk), this compound displayed similar maximal G protein efficacy to morphine. pnas.org
Elucidation of G Protein Biased Agonism for this compound.
A significant characteristic of this compound's pharmacological profile is its G protein biased agonism at the MOPr. This means it preferentially activates G protein signaling pathways compared to recruiting β-arrestin.
Differential Activation of Signaling Cascades.
Upon activation by agonists, the MOPr can couple to different intracellular signaling cascades, primarily G proteins (leading to effects like cAMP inhibition and GIRK channel activation) and β-arrestin (involved in receptor desensitization, internalization, and activation of other pathways like MAPK). nih.govmdpi.com this compound exhibits differential activation of these pathways. microbialscreening.comworktribe.com
Compared to Met-enk, this compound shows similar maximal G protein efficacy but progressively reduced relative efficacy across pathways involving Ser375 phosphorylation, β-arrestin recruitment, and receptor internalization. pnas.org Specifically, this compound produced almost no detectable internalization of MOPr, in contrast to the low levels induced by morphine and robust internalization driven by endomorphin-2 and Met-enk. pnas.orgpnas.org It also weakly phosphorylates the MOPr and marginally recruits β-arrestin. nih.govmicrobialscreening.com This distinct pattern of signaling suggests that this compound is a G protein-biased opioid. pnas.org
Molecular dynamics simulations of this compound and the strongly arrestin-biased endomorphin-2 with the MOPr indicate distinct receptor interactions and conformations that could underlie their large differences in bias. pnas.orgnih.govbioaustralis.comworktribe.comresearchgate.net These simulations suggest that this compound and endomorphin-2 induce different displays of the cytosolic side of the transmembrane helices, potentially favoring coupling to either G protein or β-arrestin. mdpi.com
Comparative Analysis of Bias Profiles with Reference Agonists (e.g., Oliceridine, Morphine, Endomorphin-2).
This compound's G protein bias has been compared to that of other known MOPr agonists, including Oliceridine, Morphine, and Endomorphin-2. Importantly, this compound exhibits a similar G protein bias to Oliceridine, a small nonpeptide known for its improved overdose safety profile attributed to biased signaling. pnas.orgnih.govbioaustralis.comworktribe.comresearchgate.net
In contrast to this compound's strong G protein bias and minimal β-arrestin recruitment, natural product opioid peptides like endomorphin-2 are known to efficaciously recruit β-arrestin. nih.govmicrobialscreening.com Morphine is generally considered to be a less biased or even unbiased agonist, activating both G protein and β-arrestin pathways, although some studies have reported conflicting bias profiles for morphine. mdpi.comnih.gov The differential signaling profiles of this compound and endomorphin-2 are supported by molecular dynamics simulations showing distinct interactions and conformations within the MOPr binding pocket. pnas.orgnih.govbioaustralis.comworktribe.comresearchgate.netresearchgate.net
Quantitative Measurement of Functional Selectivity (Bias Factors).
Functional selectivity, or bias, can be quantitatively measured using bias factors. These factors compare the relative efficacy and potency of a ligand for different signaling pathways. While the specific bias factor values for this compound relative to reference agonists were not explicitly provided in the search results in a format suitable for direct extraction and table generation without further calculation or context, the research clearly establishes this compound as a G protein-biased agonist. pnas.orgnih.govmicrobialscreening.comworktribe.comresearchgate.net The concept of bias factors involves comparing the ratio of efficacy (Emax) to potency (EC50) for one pathway (e.g., G protein activation) versus another (e.g., β-arrestin recruitment), often relative to a reference agonist. nih.govfrontiersin.org this compound's observed signaling profile, with potent G protein activation and minimal β-arrestin recruitment and internalization, is consistent with a significant bias factor favoring G protein signaling. pnas.orgnih.govmicrobialscreening.com
Minimal Recruitment of β-Arrestin and Receptor Internalization by this compound.
Compared to unbiased MOR agonists like morphine, this compound demonstrates significantly reduced efficacy in recruiting β-arrestin to the activated receptor. researchgate.netnih.govguidetopharmacology.orgguidetopharmacology.orgwikipedia.orgguidetoimmunopharmacology.org This diminished β-arrestin interaction is directly linked to a reduced propensity for MOR internalization. researchgate.netnih.govguidetopharmacology.orgguidetopharmacology.orgwikipedia.org The biased profile of this compound, favoring G protein activation while minimizing β-arrestin engagement, is considered a crucial aspect of its pharmacological properties. nih.govnih.govguidetopharmacology.orgguidetopharmacology.orgwikipedia.org
Assessment of β-Arrestin Recruitment (e.g., BRET assays).
The recruitment of β-arrestin to the MOR is a critical step in the processes of receptor desensitization and internalization. Assays such as Bioluminescence Resonance Energy Transfer (BRET) are commonly employed to quantitatively measure the interaction and recruitment of β-arrestin to the activated receptor. Studies utilizing BRET assays have consistently shown that this compound induces substantially lower levels of β-arrestin recruitment to the MOR compared to agonists like morphine. For instance, in BRET assays, this compound has been reported to show significantly lower efficacy (Emax) for β-arrestin recruitment, typically around 20-30% relative to the efficacy observed with morphine.
Table 1: Relative β-Arrestin Recruitment Efficacy at MOR
| Compound | Relative β-Arrestin Recruitment Efficacy (vs. Morphine Emax) | Assay Method |
| This compound | ~20-30% | BRET |
| Morphine | 100% | BRET |
Note: Data is representative based on findings from BRET assays comparing this compound and Morphine at the mu-opioid receptor.
Analysis of Receptor Phosphorylation Dynamics.
Differential phosphorylation of the MOR plays a significant role in modulating its interaction with β-arrestin and subsequent internalization. researchgate.netnih.govnih.gov this compound induces a distinct pattern of MOR phosphorylation compared to unbiased agonists like morphine. researchgate.netnih.govnih.gov The MOR is phosphorylated at multiple sites, including residues within the third intracellular loop (TM3) and the carboxyl-terminal tail (C-tail). researchgate.netnih.gov Research indicates that this compound effectively induces phosphorylation at the TM3 site, such as serine 338 (S338). researchgate.netnih.gov However, it is less effective in promoting phosphorylation at key C-tail residues, including threonine 370 (T370) and threonine 371 (T371), compared to morphine. researchgate.netnih.gov This differential phosphorylation profile, particularly the reduced phosphorylation at C-tail sites crucial for high-affinity β-arrestin binding, is a key molecular mechanism contributing to the minimal β-arrestin recruitment and reduced internalization observed with this compound. researchgate.netnih.gov
Evaluation of Receptor Internalization Kinetics.
Following agonist activation and β-arrestin binding, the MOR undergoes internalization from the cell surface into intracellular compartments. researchgate.netnih.gov This process can be evaluated using various techniques, including fluorescence microscopy. Consistent with its reduced β-arrestin recruitment, this compound induces significantly less MOR internalization compared to morphine. researchgate.netnih.gov Studies have shown that both the rate and the extent of MOR internalization are diminished in the presence of this compound. researchgate.net This limited internalization is a direct consequence of the biased signaling profile of this compound, where preferential G protein coupling and the unique phosphorylation pattern lead to a reduced interaction with the β-arrestin pathway responsible for initiating and driving receptor endocytosis. researchgate.net
Structural Biology and Computational Modeling of Bilorphin Mopr Interactions
Molecular Docking Studies of Bilorphin at the MOPr.
Molecular docking simulations are employed to predict the likely binding orientation and position of this compound within the MOPr binding pocket. These studies typically involve placing the ligand into a structural model of the receptor and evaluating various poses based on scoring functions that estimate binding affinity.
Predicted Ligand Binding Poses and Orientations.
Molecular docking studies of this compound at the MOPr predict that the peptide binds within the orthosteric pocket. pnas.orgresearchgate.net A notable feature of this compound's predicted binding pose is the orientation of the phenol (B47542) group of the Dmt residue (a modified tyrosine) towards the intracellular side of the receptor. pnas.orgresearchgate.net The tetrapeptide chain of this compound is predicted to extend towards the extracellular side of the MOPr. pnas.orgresearchgate.net This orientation results in interactions with residues located at the top of transmembrane helices (TMs) 1, 2, and 7. pnas.org
Identification of Critical Receptor-Ligand Contact Points.
Docking and subsequent molecular dynamics simulations have identified critical contact points between this compound and the MOPr. Similar to other opioid peptides, this compound is predicted to maintain interactions with key residues in the orthosteric pocket, including Asp1473.32, Trp2936.48, and His2976.52. pnas.orgresearchgate.net The interaction with Asp1473.32 typically involves a salt bridge with the protonated amine of the ligand, which is considered essential for opioid binding. researchgate.netpnas.orgnih.gov For His2976.52, this compound has been observed to switch between a direct interaction and hydrogen bonding mediated by a bridging water molecule. pnas.orgresearchgate.net Uniquely, this compound, but not endomorphin-2, has been shown to interact with Tyr751.39 in TM1. pnas.org
Advanced Molecular Dynamics (MD) Simulations.
Molecular dynamics simulations provide a dynamic view of the this compound-MOPr complex over time, allowing for the investigation of conformational flexibility and the stability of predicted interactions. pnas.orgnih.govnih.govmicrobialscreening.comnih.govnih.govmdpi.combiorxiv.orgnih.govnih.gov These simulations are crucial for understanding the dynamic interplay between this compound and the receptor and how this might relate to its biased signaling.
Elucidation of this compound-Induced Conformational Changes in MOPr.
Molecular dynamics simulations of this compound bound to the MOPr indicate that this compound induces distinct receptor conformational changes. pnas.orgnih.govnih.govmicrobialscreening.comnih.govnih.govmdpi.comnih.gov These changes are believed to be related to this compound's G protein bias. The dynamic simulations reveal that this compound binding influences the conformational landscape of the MOPr, potentially stabilizing conformations that favor coupling with G proteins over β-arrestin. pnas.orgpnas.orgmicrobialscreening.com
Comparative Conformational Analysis with Arrestin-Biased Ligands (e.g., Endomorphin-2).
Comparative molecular dynamics simulations between this compound (G protein-biased) and arrestin-biased ligands like endomorphin-2 have been performed to identify structural determinants of bias. pnas.orgworktribe.comnih.govpnas.orgnih.govmicrobialscreening.comresearchgate.net These studies show that while both peptides bind in the orthosteric pocket and share some common interaction points, there are significant differences in their interactions and the receptor conformations they stabilize. pnas.orgresearchgate.net For instance, the distinct way this compound and endomorphin-2 interact with the MOPr binding pocket appears to translate to divergent conformational changes observed in the transmembrane domains. pnas.org Principal component analysis of the receptor transmembrane domains in simulations with this compound and endomorphin-2 highlights that the this compound-bound receptor occupies a different set of conformations compared to the endomorphin-2-bound receptor. researchgate.netpnas.orgresearchgate.net
Investigation of Transmembrane Helix (TM) Dynamics and Residue Interactions (e.g., Trp293(6.48), Asp147 3.32).
MD simulations allow for detailed investigation of the dynamics of MOPr transmembrane helices and the interactions with specific residues. The essential salt bridge interaction between the protonated amine of this compound and Asp1473.32 is consistently observed in simulations. researchgate.netpnas.orgnih.gov The dynamics of Trp2936.48, a residue considered a "toggle switch" important for GPCR activation, have also been studied in the context of this compound binding. nih.govmdpi.com While interactions with Trp2936.48 are maintained, the specific nature and stability of this interaction during simulations can differ between ligands and may contribute to biased signaling. pnas.orgresearchgate.netnih.govmdpi.com this compound's interactions with residues at the top of TMs 1, 2, and 7, including Tyr751.39 in TM1, represent distinct contact points compared to endomorphin-2 and may influence TM dynamics and subsequent downstream signaling preference. pnas.org
Predicted Ligand-Residue Interactions (Example from MD Simulations)
| Residue (Ballesteros–Weinstein numbering) | This compound Interaction | Endomorphin-2 Interaction |
| Asp1473.32 | Salt bridge | Salt bridge |
| Trp2936.48 | Interaction maintained | Interaction maintained |
| His2976.52 | Direct/Water-bridged H-bond | Interaction maintained |
| Tyr751.39 (TM1) | Interaction observed | No interaction observed |
| Residues at top of TMs 1, 2, 7 | Contacts observed | Limited/Different contacts observed |
| Residues in ECL1 and ECL2 | No contact observed | Contacts observed |
Note: This table summarizes findings from computational studies and represents predicted interactions based on simulation data. pnas.orgresearchgate.net
Conformational Space Explored by MOPr in MD Simulations
| Ligand Bound | Observed Conformational Space (based on PCA of TM domains) |
| This compound | Occupies a distinct set of conformations |
| Endomorphin-2 | Occupies a different set of conformations compared to this compound |
| Inactive MOPr model | Represents a distinct conformation |
Note: This table is based on the interpretation of principal component analysis data from MD simulations. researchgate.netpnas.orgresearchgate.net
Principal Component Analysis (PCA) of Receptor Conformations.
In studies comparing this compound and endomorphin-2, PCA revealed distinct clustering of receptor conformations depending on the bound peptide. PC1 and PC2 accounted for a significant portion of the variance in receptor conformations, 28.9% and 10.9% respectively in one study researchgate.netpnas.org. Both peptide-MOPr complexes sampled conformations across PC2, but their distributions differed along PC1, indicating that the MOPr adopts distinct conformations when bound to this compound compared to endomorphin-2 researchgate.netpnas.org.
Specifically, PC1 has been described as primarily describing inward movements of transmembrane helices (TMs) 5, 6, and 7 with endomorphin-2 bound, in contrast to the this compound-bound MOPr researchgate.net. The interactions between the peptides and the MOPr binding pocket appear to translate to these divergent conformational changes observed by PCA pnas.org. This analysis suggests that this compound binding leads to a distinct MOPr conformation compared to endomorphin-2 binding pnas.org.
Data from PCA studies can be represented in score plots, illustrating the grouping patterns of compounds based on their influence on receptor conformations.
Table 1: Variance Explained by Principal Components in MOPr Conformational Analysis
| Principal Component | Percentage of Variance Explained |
| PC1 | 28.9% |
| PC2 | 10.9% |
Note: Data derived from studies comparing this compound and endomorphin-2 bound to MOPr. researchgate.netpnas.org
Implications of Structural Insights for Biased Signaling Mechanisms.
The structural insights gained from computational modeling, including MD simulations and PCA, have significant implications for understanding the biased signaling mechanisms of this compound at the MOPr. This compound is characterized as a G protein-biased agonist, meaning it preferentially activates G protein signaling pathways over β-arrestin recruitment bioaustralis.comnih.gov. This is in contrast to many natural product opioid peptides, which effectively recruit β-arrestin bioaustralis.comnih.gov.
Molecular dynamics simulations of this compound and the strongly arrestin-biased endomorphin-2 with the MOPr indicate distinct receptor interactions and receptor conformations that could underlie their large differences in bias bioaustralis.comnih.gov. While both peptides bind in the orthosteric pocket and share some interactions with residues like Asp1473.32, Trp2936.48, and His2976.52, there are important differences researchgate.net. For instance, the tetrapeptide chain of this compound extends towards the extracellular side, interacting with residues at the top of TMs 1, 2, and 7, including Tyr751.39 in TM1, interactions not observed with endomorphin-2 researchgate.netpnas.orgresearchgate.net. Endomorphin-2, conversely, interacts more with extracellular loops and residues in TM3 and TM5 pnas.orgresearchgate.net.
These subtle differences in ligand-residue interactions and the resulting distinct MOPr conformations observed through PCA may represent the initial changes induced by these oppositely biased peptides pnas.org. These different interactions and conformations of the MOPr are likely to lead to the distinct signaling profiles reported for this compound and endomorphin-2 pnas.org.
The larger binding pocket volume observed with this compound bound compared to endomorphin-2 (on average 1.6 times greater) also reflects the alternative conformations of the helices researchgate.net. On the intracellular side, PC1 describing inward movements of TMs 5, 6, and 7 with endomorphin-2 bound further highlights the conformational differences induced by the two ligands researchgate.net.
While associating ligand-induced GPCR conformations directly with differential coupling to G proteins or arrestins remains challenging, particularly without a large panel of structurally diverse biased MOPr agonists, the distinct interactions and conformational changes modeled for this compound and endomorphin-2 provide a potential structural basis for their observed signaling bias pnas.org. This compound's ability to induce a distinct conformational shape and intermolecular interactions in MD simulations is consistent with its predicted G protein bias pnas.org.
The structural insights gained from these computational studies support the notion that biased agonism at the MOPr is driven by receptor conformations mdpi.com. Understanding these structural differences is crucial for the rational design of novel biased analgesics with improved safety profiles nih.gov.
Preclinical Pharmacological Assessment of Bilorphin and Bilactorphin
In Vivo Antinociceptive Efficacy in Preclinical Models.
Preclinical studies have investigated the antinociceptive efficacy of bilorphin and its glycosylated analog, bilactorphin, in various in vivo models. This compound has demonstrated antinociceptive effects in mice following intrathecal administration. researchgate.netpnas.org However, this compound failed to inhibit nociception when administered systemically via subcutaneous (s.c.) or intravenous (i.v.) routes at tested doses. researchgate.netpnas.org This suggests a route-dependent efficacy profile for this compound, with activity observed primarily when delivered directly to the central nervous system.
In contrast, bilactorphin, a glycosylated analog of this compound, has shown efficacious analgesia after both subcutaneous and oral administration in mice. nih.govnih.gov The in vivo analgesic potency of bilactorphin has been reported to be similar to that of morphine. guidetopharmacology.orgnih.govpnas.org
Research findings indicate that this compound is a potent and selective MOPr agonist. researchgate.net Functional assays have shown that this compound acts as an agonist with potency greater than morphine in activating G protein-activated, inwardly rectifying potassium channel (GIRK) currents in rat locus coeruleus neurons, which natively express MOPr. pnas.org This action was completely reversed by a highly selective MOPr antagonist, confirming its specificity for the μ-opioid receptor. pnas.org
Comparative Analysis of Efficacy via Different Administration Routes (e.g., Intrathecal vs. Systemic).
A key finding in the preclinical assessment of this compound is the significant difference in its antinociceptive efficacy based on the route of administration. This compound produced antinociception in mice after intrathecal injection, with a peak effect of 41 ± 9% MPE (Maximum Possible Effect) at a dose of 5 nmol per mouse, compared to 0 ± 1.5% for the vehicle. researchgate.netpnas.org This demonstrates that this compound can effectively inhibit pain signaling when delivered directly to the spinal cord.
Conversely, this compound did not show antinociceptive activity when administered systemically. researchgate.netpnas.org Subcutaneous administration at 100 mg/kg and intravenous administration at 50 mg/kg failed to inhibit nociception in the hotplate test in mice. researchgate.netpnas.org This stark difference in efficacy between intrathecal and systemic routes suggests limitations in the ability of this compound to reach the target site in the central nervous system after systemic administration.
The glycosylated analog, bilactorphin, was developed to address the lack of systemic activity observed with this compound. pnas.orgnih.gov Bilactorphin demonstrated efficacy after subcutaneous administration with an ED50 of 35 μmol/kg, as well as after oral administration. nih.gov This highlights the significant improvement in systemic bioavailability and efficacy achieved through glycosylation.
The differential efficacy based on administration route for this compound is likely attributed to its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB), which is discussed in subsequent sections. pnas.org
Pharmacokinetic Considerations for Peptide-Based Opioids.
Peptide-based opioids, including this compound and its analogs, face inherent challenges regarding their pharmacokinetic properties, such as metabolic stability, bioavailability, and ability to penetrate biological membranes like the blood-brain barrier. researchgate.netmdpi.com These factors significantly influence their potential as therapeutic agents.
Blood-Brain Barrier Penetration Studies.
The blood-brain barrier is a natural protective structure that restricts the passage of many molecules from the bloodstream into the brain. nih.govnih.gov For peptide-based drugs targeting the central nervous system, efficient BBB penetration is crucial for systemic efficacy. nih.govnih.gov
To overcome the poor BBB permeability of this compound, structural modifications, such as glycosylation, have been explored. pnas.org The development of bilactorphin, a glycosylated analog, was specifically aimed at enhancing BBB permeability and achieving systemic activity. nih.govpnas.org
Systemic Bioavailability of Glycosylated Analogues (e.g., Bilactorphin).
Glycosylation has been employed as a strategy to improve the pharmacokinetic properties of peptide-based opioids, including systemic bioavailability. nih.govresearchgate.net Bilactorphin, a glycosylated analog of this compound, was synthesized by coupling an L-Ser(β-Lac) moiety at the C-terminus of this compound. nih.gov
This modification resulted in a compound with significantly improved systemic activity compared to this compound. nih.govpnas.orgnih.gov Bilactorphin demonstrated efficacious analgesia after subcutaneous and oral administration, routes where this compound was inactive. nih.govpnas.orgnih.gov The improved bioavailability of bilactorphin suggests that glycosylation provided an effective means to enhance the delivery of the peptide backbone to the site of action after systemic administration. nih.gov
While bilactorphin showed improved systemic bioavailability and analgesic potency similar to morphine in vivo, it is noted that bilactorphin does not retain the G protein-biased profile observed with this compound. nih.gov
Development of Biologically Stable Analogs.
The development of biologically stable analogs is a critical aspect of transforming peptide leads into viable therapeutic candidates. Native opioid peptides often suffer from low metabolic stability, leading to rapid degradation in biological environments. mdpi.com
Various synthetic strategies have been developed to improve the stability and bioavailability of opioid peptides, including cyclization, replacement with D-amino acids or N-methylated amino acids, stapling, lipidation, and glycosylation. nih.gov These modifications aim to create analogs that are more resistant to enzymatic degradation and have improved pharmacokinetic profiles. nih.gov
In the case of this compound, the development of bilactorphin through glycosylation is an example of an effort to create a more biologically stable and systemically available analog. nih.govpnas.org The improved efficacy of bilactorphin via subcutaneous and oral routes, where this compound is inactive, indicates enhanced stability and/or permeability. nih.govpnas.orgnih.gov
Broader Research Implications and Future Directions
Q & A
Basic Question: What initial steps are critical for establishing Bilorphin's pharmacological activity in vitro?
Methodological Answer:
Begin with dose-response assays using cell lines expressing target receptors (e.g., GPCRs or ion channels). Employ positive and negative controls (e.g., known agonists/antagonists) to validate assay specificity. Use IC₅₀/EC₅₀ calculations to quantify potency, and compare results to existing literature for consistency. Ensure reproducibility by repeating experiments across multiple batches and blinded operators .
Advanced Question: How can researchers optimize this compound's synthetic pathway to improve yield and purity?
Methodological Answer:
Adopt a factorial design of experiments (DoE) to evaluate variables (e.g., temperature, catalyst concentration). Use HPLC-MS for real-time purity monitoring and NMR spectroscopy to confirm structural integrity at each step. Compare yields against computational models (e.g., density functional theory for reaction kinetics) to identify bottlenecks. Document all modifications in supplementary materials to ensure reproducibility .
Advanced Question: What experimental design considerations are essential for in vivo efficacy studies of this compound?
Methodological Answer:
- Ethical compliance : Obtain institutional animal care committee approval and follow ARRIVE guidelines .
- Dosing regimen : Use pharmacokinetic data (e.g., half-life from prior studies) to determine frequency.
- Control groups : Include vehicle, positive control, and untreated cohorts.
- Blinding : Assign treatment groups randomly and analyze data blinded.
- Statistical power : Precalculate sample sizes using effect size estimates from pilot studies .
Advanced Question: How should researchers address contradictory data in this compound's mechanism of action studies?
Methodological Answer:
- Root-cause analysis : Check reagent lot variability, equipment calibration, and protocol adherence.
- Cross-validation : Replicate experiments in independent labs using standardized protocols.
- Data triangulation : Combine biochemical assays (e.g., SPR binding), computational docking, and genetic knockout models to resolve ambiguities.
- Peer review : Present findings at preprint stages for community feedback to identify overlooked variables .
Advanced Question: What computational strategies validate this compound's target binding specificity?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities against target and off-target receptors.
- Molecular dynamics (MD) simulations : Run 100+ ns simulations to assess binding stability under physiological conditions.
- Machine learning : Train models on structural databases (e.g., ChEMBL) to predict selectivity profiles. Validate predictions with in vitro competitive binding assays .
Basic Question: How to validate this compound's chemical identity and purity in new batches?
Methodological Answer:
- Analytical HPLC : Compare retention times to reference standards; aim for >95% purity.
- NMR spectroscopy : Confirm proton/carbon shifts match published data.
- Elemental analysis : Ensure measured C/H/N ratios align with theoretical values.
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .
Advanced Question: What integrated approaches identify this compound's downstream biomarkers in disease models?
Methodological Answer:
- Multi-omics : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to profile changes.
- Pathway enrichment : Use tools like STRING or KEGG to map perturbed pathways.
- Validation : Knock down candidate biomarkers via CRISPR-Cas9 and assess this compound's efficacy loss .
Basic Question: What strategies ensure a comprehensive literature review for this compound research?
Methodological Answer:
- Database searches : Use PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound structure-activity relationship").
- Citation tracking : Employ tools like Connected Papers to identify seminal studies.
- Gap analysis : Tabulate unresolved questions (e.g., "Does this compound cross the blood-brain barrier?") to guide hypotheses .
Advanced Question: How to assess this compound's off-target effects in polypharmacological contexts?
Methodological Answer:
- Radioligand binding assays : Screen against panels of 50+ receptors/enzymes (e.g., CEREP panels).
- Thermal shift assays : Measure target stabilization in presence of this compound.
- Selectivity indices : Calculate ratios of IC₅₀ values (target vs. off-target) to quantify specificity .
Advanced Question: What methodologies evaluate this compound's long-term stability under storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
